molecular formula C11H22N2 B1426585 9-Methyl-3,9-diazaspiro[5.6]dodecane CAS No. 1308384-45-3

9-Methyl-3,9-diazaspiro[5.6]dodecane

Cat. No.: B1426585
CAS No.: 1308384-45-3
M. Wt: 182.31 g/mol
InChI Key: DZAMDNTYVOESPM-UHFFFAOYSA-N
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Description

9-Methyl-3,9-diazaspiro[5.6]dodecane is a heterocyclic compound with the molecular formula C11H22N2. It is characterized by a spiro structure, which includes a pyrrolidine ring fused to a diazaspirodecane system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-3,9-diazaspiro[5.6]dodecane typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a diamine, with a ketone or aldehyde. The reaction conditions often include the use of a catalyst, such as an acid or base, and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as those employed in laboratory settings. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent production. Purification steps, such as distillation or chromatography, are used to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

9-Methyl-3,9-diazaspiro[5.6]dodecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions result in the formation of various substituted derivatives .

Scientific Research Applications

9-Methyl-3,9-diazaspiro[5.6]dodecane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 9-Methyl-3,9-diazaspiro[5.6]dodecane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3,9-Diazaspiro[5.5]undecane: Similar spiro structure but with a different ring size.

    9-Methyl-3,9-diazaspiro[5.7]tridecane: Similar structure with an additional carbon in the ring system.

    3,9-Diazaspiro[5.6]dodecane: Lacks the methyl group at the 9-position.

Uniqueness

9-Methyl-3,9-diazaspiro[5.6]dodecane is unique due to its specific spiro structure and the presence of a methyl group at the 9-position. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

9-methyl-3,9-diazaspiro[5.6]dodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c1-13-9-2-3-11(6-10-13)4-7-12-8-5-11/h12H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZAMDNTYVOESPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2(CCNCC2)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Methyl-3,9-diazaspiro[5.6]dodecane
Reactant of Route 2
9-Methyl-3,9-diazaspiro[5.6]dodecane
Reactant of Route 3
9-Methyl-3,9-diazaspiro[5.6]dodecane
Reactant of Route 4
9-Methyl-3,9-diazaspiro[5.6]dodecane
Reactant of Route 5
9-Methyl-3,9-diazaspiro[5.6]dodecane
Reactant of Route 6
9-Methyl-3,9-diazaspiro[5.6]dodecane

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